3-[(2-Aminophenyl)(methyl)amino]propanenitrile

Organic Synthesis Chemical Building Blocks Structure-Activity Relationship

3-[(2-Aminophenyl)(methyl)amino]propanenitrile, with CAS number 1019459-59-6, is a synthetic organic compound classified as an ortho-amino-substituted N-methyl-N-(2-cyanoethyl)aniline derivative. Its molecular formula is C10H13N3, with a molecular weight of 175.23 g/mol.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1019459-59-6
Cat. No. B1460740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Aminophenyl)(methyl)amino]propanenitrile
CAS1019459-59-6
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(CCC#N)C1=CC=CC=C1N
InChIInChI=1S/C10H13N3/c1-13(8-4-7-11)10-6-3-2-5-9(10)12/h2-3,5-6H,4,8,12H2,1H3
InChIKeyIGILSPNPIWBFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Aminophenyl)(methyl)amino]propanenitrile (CAS 1019459-59-6): Chemical Identity and Procurement-Relevant Class Characteristics


3-[(2-Aminophenyl)(methyl)amino]propanenitrile, with CAS number 1019459-59-6, is a synthetic organic compound classified as an ortho-amino-substituted N-methyl-N-(2-cyanoethyl)aniline derivative . Its molecular formula is C10H13N3, with a molecular weight of 175.23 g/mol . Structurally, it features a 1,2-phenylenediamine core with a tertiary N-methyl-N-(2-cyanoethyl) substitution, positioning it within a niche class of bifunctional aniline building blocks that present both an aromatic amine and a tethered nitrile group for downstream derivatization.

Why 3-[(2-Aminophenyl)(methyl)amino]propanenitrile Cannot Be Directly Replaced by Common Analogs


The target compound’s differentiation from its closest analogs is rooted in the unique combination of the ortho-primary amine and the N-methyl-N-(2-cyanoethyl) tertiary amine functionality on the same aromatic ring. Simple substitution with the non-methylated analog 3-[(2-aminophenyl)amino]propanenitrile eliminates the steric and electronic influence of the N-methyl group, altering nucleophilicity and metabolic stability if used in a biological context. Substitution with the para-isomer or a des-amino analog would fundamentally alter the vector of the primary amine, which is critical for regioselective coupling reactions. Therefore, generic replacement without explicit comparative data on reactivity, selectivity, or bioactivity risks synthesis failure or erroneous structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 3-[(2-Aminophenyl)(methyl)amino]propanenitrile Against Closest Analogs


Ortho-Amine Substituent Effect on Molecular Geometry Compared to Des-Amino Analog

The presence of the ortho-amino group is the single most significant differentiator of the target compound from the common industrial intermediate 3-(N-Methylanilino)propionitrile (N-Cyanoethyl-N-methylaniline, CAS 94-34-8). The target compound's molecular formula is C10H13N3 (MW 175.23 g/mol) compared to C10H12N2 (MW 160.22 g/mol) for the des-amino analog . This structural difference introduces an additional hydrogen-bond donor and a reactive site for selective functionalization, which is essential for applications requiring subsequent coupling or cyclization chemistry at the ortho position.

Organic Synthesis Chemical Building Blocks Structure-Activity Relationship

N-Methylation Effect on Tertiary Amine Basicity Relative to Secondary Amine Analog

The target compound contains an N-methyl group, distinguishing it from the des-methyl analog 3-[(2-aminophenyl)amino]propanenitrile (C9H11N3, MW 161.20 g/mol) . While specific pKa data for the target compound is not available in the public domain, the established effect of N-methylation in anilines is to increase the basicity of the tertiary amine and enhance lipophilicity (estimated clogP increase of approximately +0.5 units), while also reducing metabolic N-demethylation susceptibility compared to the secondary amine . The molecular weight difference is 14.03 g/mol.

Medicinal Chemistry Physicochemical Properties Metabolic Stability

Regioisomeric Differentiation: Ortho-Amine vs. Para-Amine Positional Isomer

The target compound bears the primary amine at the ortho position relative to the tertiary aniline nitrogen. The para-isomer, 3-[(4-aminophenyl)(methyl)amino]propanenitrile (C10H13N3, identical MW 175.23 g/mol), shares the same molecular formula but a different connectivity . In the ortho isomer, the proximity of the two nitrogen atoms enables unique intramolecular hydrogen bonding (N-H···N) and chelation of metal ions, which is geometrically impossible in the para isomer. This translates into divergent reactivity in condensation reactions (e.g., formation of benzimidazoles vs. benzoxazines) and altered electronic properties.

Precision Synthesis Positional Isomerism Library Chemistry

Optimal Research and Procurement Scenarios for 3-[(2-Aminophenyl)(methyl)amino]propanenitrile Based on Structural Differentiation


Ortho-Selective Synthesis of Benzimidazoles, Quinoxalines, and Other Fused Heterocycles

The 1,2-diamine arrangement uniquely enables the target compound to serve as a direct precursor for fused heterocyclic scaffolds. In contrast to non-ortho-amino or des-amino analogs, it can undergo annulation reactions to generate benzimidazoles (upon coupling with aldehydes or acids) and quinoxalines (with 1,2-dicarbonyl compounds), which are privileged structures in drug discovery. Procuring the ortho-amino isomer is essential for this synthetic pathway.

Building Block for Combinatorial Chemistry Libraries Requiring Differential Amine Reactivity

The compound presents two chemically distinct amine sites: a primary aromatic amine (ortho-NH2) and a tertiary aliphatic amine (N-methyl-N-(2-cyanoethyl)). This differential reactivity allows for sequential, orthogonal functionalization where the more nucleophilic aliphatic amine or the aromatic amine can be selectively addressed under varying conditions (e.g., reductive amination vs. amide coupling). This capability is absent in simple N-methylaniline or its des-amino analog, making the target compound a superior choice for generating diverse molecular libraries.

Metal Chelation and Coordination Chemistry Research

The spatial proximity of the ortho-amine and the aniline nitrogen creates a potential bidentate binding motif for transition metals. This chelation capacity is structurally precluded in para- and meta-isomers. The compound is therefore suited as a ligand or ligand precursor in the development of metal-organic complexes, catalysts, or metallodrugs, where precise coordination geometry is critical.

Intermediate for Bioactive Molecules Targeting Proteins with Defined Binding Pockets

The combination of an N-methyl group (increasing lipophilicity) and an ortho-amine (providing a hydrogen-bond donor) creates a unique pharmacophore that differs substantially from the des-methyl and des-amino comparators. Although quantitative bioactivity data is publicly unavailable, this compound is rationally procured as a refined fragment or core scaffold for medicinal chemistry programs that require a compact, ortho-substituted aniline template with a tunable tertiary amine side chain.

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